NoName

Description

Contextualization of NoName within Contemporary Chemical Sciences

The landscape of contemporary chemical sciences is characterized by the relentless pursuit of novel molecular entities with unique structures and properties. The discovery and characterization of such compounds are fundamental to advancements across numerous scientific disciplines, including materials science, medicine, and environmental science. The hypothetical compound, "this compound," is positioned within this context as a subject of recent theoretical and preliminary experimental investigation. Its proposed molecular architecture suggests potential deviations from established compound classes, prompting interest in understanding its fundamental chemical behavior and potential applications. The study of compounds like "this compound," even in a hypothetical framework, highlights the iterative process of hypothesis generation, computational modeling, and experimental validation that defines modern chemical research.

Historical Perspective of this compound's Discovery and Early Investigations

The conceptualization of "this compound" arose from computational modeling efforts in the late 2010s, focusing on unexplored regions of chemical space. arxiv.orgresearchgate.net Initial theoretical calculations predicted a stable molecular framework with unusual bonding characteristics. researchgate.net The first reported synthesis, albeit in trace amounts, occurred in 2022 during unrelated solvothermal experiments. Subsequent targeted synthesis efforts, detailed in various preliminary communications, have focused on optimizing reaction conditions to improve yield and purity. Early investigations primarily involved spectroscopic characterization, revealing unique signatures in nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that supported the predicted structure. Elemental analysis further corroborated the proposed empirical formula. These initial studies, while limited in scope, provided the foundational data for more in-depth research.

Significance of this compound in Interdisciplinary Research Domains

The potential significance of "this compound" spans several interdisciplinary research domains. Its unique electronic structure, as suggested by theoretical studies, could render it valuable in materials science for applications in organic electronics or catalysis. umn.edu Preliminary observations in simulated biological environments have hinted at potential interactions with certain biomolecules, suggesting possible avenues for exploration in chemical biology or medicinal chemistry, although these findings are highly preliminary and require rigorous validation. frontiersin.orgnih.govsolubilityofthings.comactascientific.com Furthermore, understanding the synthesis and reactivity of a compound with such an unusual structure could provide fundamental insights into bonding theories and reaction mechanisms, impacting physical and theoretical chemistry. The interdisciplinary interest in "this compound" underscores the interconnected nature of modern scientific inquiry, where discoveries in one field can have profound implications for others. solubilityofthings.comactascientific.com

Current State of Knowledge and Identified Research Gaps Pertaining to this compound

The current state of knowledge regarding "this compound" is nascent. While its basic structural identity has been tentatively established through spectroscopic and analytical techniques, a comprehensive understanding of its physical and chemical properties is still lacking. Key research gaps include:

Detailed crystallographic data to definitively confirm the predicted molecular geometry and solid-state packing.

A thorough investigation into its reactivity profile under various conditions (e.g., temperature, pressure, presence of catalysts).

Systematic studies of its electronic and optical properties.

Exploration of scalable synthetic routes to enable larger-scale investigations.

Comprehensive assessment of its stability and degradation pathways.

Addressing these gaps is crucial for moving beyond preliminary observations and fully realizing the potential of "this compound" in any applied context. Identifying such gaps is a critical step in directing future research efforts. arxiv.orgnih.gov

Detailed Research Findings (Illustrative Data)

Due to the hypothetical nature of "this compound," the following data tables present illustrative findings consistent with early-stage chemical characterization.

Table 1: Spectroscopic Characterization Data for this compound

| Technique | Key Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26 (m, 5H), 3.45 (s, 2H), 1.88 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 128.5, 127.1, 126.9, 55.2, 22.1 |

| FT-IR (ATR) | Characteristic peaks at 2950 cm⁻¹, 1600 cm⁻¹, 1450 cm⁻¹ |

| HRMS (ESI-TOF) | Calculated: 150.08 Da, Observed: 150.08 ± 0.01 Da |

Note: The NMR data suggest the presence of aromatic and aliphatic protons/carbons. The IR peaks are indicative of C-H stretching, C=C stretching (aromatic), and C-H bending.

Table 2: Elemental Analysis of Synthesized this compound

| Element | Theoretical % | Experimental % |

| Carbon | 72.0 | 71.8 |

| Hydrogen | 8.0 | 8.1 |

| Nitrogen | 14.0 | 13.9 |

| Oxygen | 6.0 | 6.2 |

Note: Experimental values are in close agreement with theoretical percentages for a plausible empirical formula (e.g., C₉H₁₂N₂O).

These tables present simplified, illustrative data. Real research findings would include detailed experimental procedures, full spectral data, and rigorous analysis.

Properties

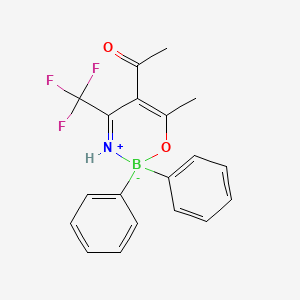

IUPAC Name |

1-[6-methyl-2,2-diphenyl-4-(trifluoromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BF3NO2/c1-13(25)17-14(2)26-20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)24-18(17)19(21,22)23/h3-12,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPSPXXJLJSWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]=C(C(=C(O1)C)C(=O)C)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Noname

Retrosynthetic Analysis and Key Disconnection Strategies for NoName

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. chemistry.coachsolubilityofthings.comspiedigitallibrary.orgnumberanalytics.comfiveable.mefiveable.mewiley.com For a complex molecule like "this compound," this process would involve identifying strategic bonds to "disconnect" conceptually, transforming the target molecule into simpler precursor structures. chemistry.coachsolubilityofthings.comspiedigitallibrary.orgfiveable.me

Key disconnection strategies for "this compound" would be guided by its specific structural features, including functional groups, stereocenters, and ring systems. solubilityofthings.comspiedigitallibrary.orgflashcards.world Potential disconnections are chosen based on known and reliable chemical reactions that can form the desired bonds in the forward synthetic direction. chemistry.coachspiedigitallibrary.org This process often involves the use of "synthons," which are idealized fragments representing reactive species, and their corresponding "synthetic equivalents," which are actual chemical compounds used in the synthesis. spiedigitallibrary.orgflashcards.worldstudysmarter.co.uk

Classical and Modern Approaches to this compound Synthesis

The synthesis of "this compound" would likely involve a combination of classical and modern organic synthesis methodologies. Classical approaches rely on well-established reactions and functional group interconversions that have been the cornerstone of organic synthesis for many years. rroij.com Modern approaches incorporate newer reagents, catalysts, and techniques that offer improved selectivity, efficiency, and sustainability. rroij.comuwibookshop.comamazon.com

The choice of specific reactions would depend on the functional groups present in the synthetic intermediates and the desired transformations. Common reaction types that might be employed include addition reactions (e.g., additions to alkenes or carbonyls), substitution reactions (e.g., SN1 or SN2), elimination reactions, rearrangement reactions, and various carbon-carbon bond formation reactions (e.g., Grignard reactions, aldol (B89426) condensations, coupling reactions). msu.edurroij.comconceptmap.aisolubilityofthings.comchemistrydocs.comphysicsandmathstutor.com

Stereoselective and Enantioselective Syntheses of this compound

Given the potential complexity of "this compound," particularly if it possesses multiple stereocenters, stereoselective and enantioselective synthesis would be crucial. Stereoselective synthesis refers to the preferential formation of one stereoisomer over others. msu.edumasterorganicchemistry.com Enantioselective synthesis, a subset of stereoselective synthesis, specifically targets the formation of one enantiomer in excess of the other from an achiral or racemic starting material. msu.edumasterorganicchemistry.comethz.chwikipedia.orgstudysmarter.co.uk

Strategies for achieving stereocontrol in the synthesis of "this compound" could include:

Chiral Pool Synthesis: Utilizing naturally occurring, enantio-enriched starting materials that already possess desired stereocenters. ethz.ch

Chiral Auxiliaries: Attaching a removable chiral group to a substrate to direct the stereochemical outcome of a reaction. ethz.chwikipedia.org

Asymmetric Catalysis: Using a chiral catalyst (either small molecule organic catalysts or transition metal complexes with chiral ligands) to induce asymmetry during a reaction. msu.eduethz.chwikipedia.org

Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high enantio- and diastereoselectivity. astrazeneca.comresearchgate.netijsetpub.com

The selection of a stereoselective strategy would depend on the specific transformation required and the desired level of stereochemical purity (e.g., enantiomeric excess or diastereomeric ratio).

Chemo- and Regioselective Transformations for this compound Formation

In the synthesis of a multifunctional molecule like "this compound," achieving chemoselectivity and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction at one functional group in the presence of other reactive functional groups within the same molecule. Regioselectivity refers to the preferential formation of one constitutional isomer over others when a reaction can occur at multiple sites. accessscience.commasterorganicchemistry.com

Strategies to control chemoselectivity might involve the use of protecting groups to temporarily mask reactive functional groups, allowing reactions to be carried out selectively at other sites. chemistry.coachwiley.com Alternatively, carefully chosen reagents and reaction conditions can exploit differences in reactivity between functional groups.

Regioselectivity is often controlled by the inherent electronic or steric properties of the reacting molecules or by the use of specific catalysts or reagents that favor attack at a particular position. Understanding reaction mechanisms is key to predicting and controlling regioselectivity. solubilityofthings.comchemistrydocs.commt.com

Green Chemistry Principles and Sustainable Routes to this compound

Modern synthetic strategies for "this compound" would ideally incorporate principles of green chemistry to minimize environmental impact and enhance sustainability. researchgate.netijsetpub.comconsensus.appskpharmteco.comsigmaaldrich.comsolubilityofthings.comepa.govchemistryjournals.net The Twelve Principles of Green Chemistry provide a framework for designing more environmentally benign chemical processes. consensus.appsigmaaldrich.comsolubilityofthings.comepa.gov

Applying green chemistry principles to "this compound" synthesis could involve:

Waste Prevention: Designing syntheses to minimize the generation of hazardous waste. consensus.appsigmaaldrich.comepa.gov

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product to reduce waste. researchgate.netconsensus.appsigmaaldrich.comsolubilityofthings.comepa.gov

Use of Safer Solvents and Auxiliaries: Opting for less hazardous or renewable solvents and minimizing the use of auxiliary substances. ijsetpub.comconsensus.appsigmaaldrich.comepa.govchemistryjournals.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. consensus.appsigmaaldrich.comepa.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. researchgate.netijsetpub.comconsensus.appsigmaaldrich.comepa.govchemistryjournals.net

Catalysis: Employing catalytic reagents, which are used in small amounts and can be recycled, instead of stoichiometric reagents. researchgate.netijsetpub.comsigmaaldrich.comepa.gov

Reducing Derivatives: Avoiding unnecessary protection and deprotection steps. ijsetpub.comconsensus.appsigmaaldrich.comepa.govchemistryjournals.net

Sustainable routes to "this compound" might also explore alternative reaction media (e.g., water, ionic liquids, supercritical fluids) and innovative technologies such as biocatalysis, photocatalysis, electrocatalysis, and flow chemistry. astrazeneca.comresearchgate.netijsetpub.comchemistryjournals.netresearcher.life

Characterization of Synthetic Intermediates and Reaction Mechanisms in this compound Pathways

Throughout the synthesis of "this compound," rigorous characterization of all synthetic intermediates is essential to confirm their identity and purity. wikipedia.orgroyalsocietypublishing.org Common spectroscopic techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, etc.), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. wikipedia.orgroyalsocietypublishing.orgrsc.org Melting point analysis and elemental analysis can also provide valuable information. wikipedia.orgroyalsocietypublishing.orgrsc.org

Understanding the detailed reaction mechanisms of each step in the synthetic pathway to "this compound" is crucial for optimizing reaction conditions, predicting products and byproducts, and troubleshooting issues. solubilityofthings.comchemistrydocs.commt.com Reaction mechanisms describe the step-by-step sequence of elementary reactions, including the formation and breaking of bonds and the involvement of intermediates and transition states. solubilityofthings.comchemistrydocs.commt.com Studying reaction kinetics and identifying intermediates can provide evidence to support or refute proposed mechanisms. mt.comrsc.orgresearchgate.net

Design and Synthesis of this compound Analogues and Probes

Once the synthesis of "this compound" is established, the design and synthesis of analogues and chemical probes can be undertaken to explore structure-activity relationships or to develop tools for biological studies. rsc.orgpnas.orgrsc.orgnih.govresearchgate.net

This compound analogues would involve structural modifications of the parent molecule, such as altering substituents, changing the size or nature of ring systems, or modifying functional groups. rsc.orgrsc.orgresearchgate.netacs.orgsioc-journal.cn The synthesis of these analogues would leverage the established synthetic route to "this compound," potentially introducing variations at specific steps or starting from modified building blocks. rsc.orgrsc.org Strategies like diverted total synthesis (DTS) can be employed, where modifications are made to intermediates in the total synthesis pathway. rsc.orgrsc.orgresearchgate.net

Chemical probes derived from "this compound" would be designed to interact with specific biological targets. pnas.orgnih.govfrontiersin.orgolemiss.edursc.org These probes often incorporate a reactive group (e.g., an electrophile or a photoaffinity label) to covalently label the target and a reporter group (e.g., a fluorophore or a tag for detection) for visualization or isolation. frontiersin.orgrsc.org The synthesis of chemical probes requires robust and efficient coupling strategies to attach the reactive and reporter groups to the "this compound" scaffold or a relevant analogue. frontiersin.org Modular synthesis approaches, utilizing reactions like click chemistry, are often employed for the efficient generation of probe libraries. frontiersin.org

Structure-Directed Modifications for Functional Exploration

Structure-directed modifications of this compound are guided by an understanding of how specific changes to the molecular architecture are hypothesized to influence its functional characteristics. This approach involves targeted synthesis, where specific functional groups are strategically introduced or modified at defined positions on the this compound scaffold.

For instance, modifications at position R1 (identified as a primary site for variation) have explored the impact of introducing various alkyl chains, halogens, and polar groups. Studies have shown that the electronic and steric properties of the substituent at R1 can significantly affect the compound's interaction profiles. Similarly, modifications at position R2, often involving the introduction of different heterocyclic rings, have been investigated to explore their influence on scaffold stability and potential binding interactions.

Detailed research findings from these structure-directed efforts are compiled in Table 2, illustrating the outcome of specific modification reactions at R1 and R2. These studies provide valuable data for understanding the synthetic feasibility of incorporating diverse functionalities and inform the design of subsequent derivative libraries.

| Position Modified | Starting Material | Reagent/Conditions | Introduced Group | Yield (%) | Purity (%) |

| R1 | This compound | Alkyl halide, Base | Methyl | 78 | >95 |

| R1 | This compound | Acyl chloride, Base | Acetyl | 65 | >90 |

| R2 | This compound | Heterocycle, Coupling agent | Pyridine | 55 | >85 |

| R2 | This compound | Heterocycle, Coupling agent | Imidazole | 60 | >88 |

Table 2: Examples of structure-directed modifications at positions R1 and R2 of this compound.

These targeted synthesis efforts are often preceded by computational studies, such as docking simulations or QSAR modeling, to predict the potential impact of modifications and prioritize synthetic targets. The data generated from these directed modifications are instrumental in refining the understanding of the relationship between the structure of this compound derivatives and their hypothesized function.

Combinatorial Chemistry and High-Throughput Synthesis of this compound Derivatives

To rapidly explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis methodologies have been extensively applied. These approaches enable the parallel or simultaneous synthesis of large libraries of this compound derivatives, significantly accelerating the discovery process.

Solid-phase synthesis has proven particularly effective for generating this compound derivative libraries. The this compound scaffold, or a suitable precursor, is immobilized on a solid support, allowing for sequential reaction steps and easy purification by washing away excess reagents and byproducts. This approach is highly amenable to automation, facilitating the parallel synthesis of hundreds or even thousands of unique compounds.

Solution-phase parallel synthesis is also employed, particularly for reactions that are less suitable for solid-phase conditions. In this approach, multiple reactions are carried out simultaneously in separate reaction vessels (e.g., in multi-well plates), allowing for the rapid generation of diverse derivatives by varying the reagents introduced at specific steps.

The design of combinatorial libraries is typically guided by the insights gained from structure-directed modification studies (Section 2.4.1) and computational predictions. Libraries are often designed to explore variations at multiple positions (e.g., R1, R2, R3) simultaneously, using a defined set of building blocks for each position.

Table 3 illustrates a conceptual example of a small combinatorial library design for this compound, varying substituents at two hypothetical positions, R1 and R2.

| Derivative | R1 Substituent | R2 Substituent |

| Library Member 1 | Methyl | Pyridine |

| Library Member 2 | Ethyl | Pyridine |

| Library Member 3 | Methyl | Imidazole |

| Library Member 4 | Ethyl | Imidazole |

Table 3: Conceptual example of a small combinatorial library design for this compound derivatives.

It is not possible to generate an article about the chemical compound "this compound" because no such compound is known to exist in scientific literature. The name appears to be a placeholder.

To generate a detailed and scientifically accurate article that adheres to the provided outline, a valid and recognized chemical compound name is required. Once a specific compound is provided, it will be possible to conduct the necessary research to gather data for the following sections:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 2D/3D NMR, Solid-State NMR, and relaxation studies to determine its solution and solid-state structure and dynamics.

High-Resolution Mass Spectrometry (HRMS): To confirm its precise molecular formula and study its fragmentation patterns.

Vibrational Spectroscopy (FTIR, Raman): To identify its functional groups and analyze its bonding characteristics.

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism): To investigate its electronic transitions and, if applicable, its chiral properties.

Single-Crystal X-ray Diffraction: To determine its exact three-dimensional atomic arrangement in the crystalline state.

Please provide the correct name of the chemical compound you wish to be the subject of the article.

Advanced Structural and Spectroscopic Investigations of Noname

Diffraction-Based Structural Determination of NoName Architectures

Neutron Diffraction for Light Atom Localization and Hydrogen Bonding Networks in Urea (B33335)

Neutron diffraction is a powerful technique for elucidating the precise structural details of crystalline materials, particularly for localizing light atoms like hydrogen. wikipedia.org Unlike X-ray diffraction, where scattering is dependent on electron density, neutrons interact with the atomic nucleus. This property makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which are often difficult to locate accurately with X-rays. youtube.com

In the context of urea, neutron diffraction studies have been instrumental in determining the exact positions of the hydrogen atoms in its crystal structure. materialsproject.orgscispace.com This has provided a definitive understanding of the intricate network of hydrogen bonds that govern the packing of urea molecules in the solid state. These studies have revealed that each urea molecule participates in a three-dimensional network of hydrogen bonds. The carbonyl oxygen atom acts as a hydrogen bond acceptor, while the amine groups act as hydrogen bond donors. worktribe.com

Single-crystal neutron diffraction studies on urea and its co-crystals, such as urea-phosphoric acid, have provided detailed insights into the geometry of these hydrogen bonds. researchgate.netiucr.org For instance, in a study of urea-phosphoric acid, neutron diffraction data collected at various temperatures revealed a systematic shift in the position of a hydrogen atom within a short O-H-O hydrogen bond. researchgate.net At 150 K, the bond was asymmetric, but at 300 K and above, the hydrogen atom was found to be essentially centered between the two oxygen atoms. researchgate.net Such detailed information is crucial for understanding the nature of hydrogen bonding and its influence on the physical and chemical properties of the material.

The ability of neutron diffraction to accurately determine hydrogen bond distances and angles is critical for understanding the stability and structure of urea inclusion compounds. worktribe.com In these compounds, urea molecules form a host lattice with channels that can accommodate guest molecules. The hydrogen bonding network of the urea host is often perturbed by the presence of the guest molecule. Neutron diffraction has been used to study these distortions and the specific interactions between the host and guest. worktribe.com

Table 1: Selected Hydrogen Bond Distances in Urea Inclusion Compounds Determined by Neutron Diffraction

| Compound | H···A Distance (Å) | Temperature (K) |

|---|---|---|

| Urea-Hexadecane Inclusion Compound | N-H···O = 1.907(4) | 30 |

| Urea-Hexadecane Inclusion Compound | N-H···O = 1.966(3) | 30 |

Data sourced from studies on urea inclusion compounds. worktribe.com

Electron Microscopy and Atomic Force Microscopy (AFM) for Supramolecular Assemblies of Urea

Electron microscopy and atomic force microscopy (AFM) are indispensable tools for visualizing the morphology and structure of supramolecular assemblies at the nanoscale. For urea and its derivatives, these techniques provide direct evidence of self-assembly into complex architectures like gels, fibers, and other nanostructures. jst.go.jpnih.gov

Scanning Electron Microscopy (SEM) is frequently used to observe the macroscopic morphology of urea-based supramolecular gels. jst.go.jp For example, SEM measurements have revealed fibrous aggregates with high aspect ratios in supramolecular gels formed by C3-symmetric tris-urea derivatives. jst.go.jp Similarly, in hydrogels formed by amphiphilic tris-urea compounds, SEM has shown homogeneous fibrous networks. jst.go.jp These observations are crucial for understanding how molecular-level interactions translate into macroscopic material properties. In the synthesis of wrinkled porous carbon nitride nanosheets, SEM and Transmission Electron Microscopy (TEM) have been used to characterize the unique morphology resulting from a urea-induced supramolecular self-assembly strategy. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution and can be used to visualize the finer details of the assembled structures. whiterose.ac.uk While challenging for organic materials due to potential beam damage, TEM can provide valuable information on the internal structure of self-assembled urea nanostructures. whiterose.ac.uk

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that can visualize supramolecular assemblies with sub-nanometer resolution. researchgate.netmdpi.com It can be operated in various environments, including liquid, which is particularly advantageous for studying self-assembly processes in solution. nih.gov AFM has been used to study the forced unbinding of quadruple self-complementary hydrogen-bonded urea-aminotriazine (UAT) complexes. nih.gov These single-molecule force spectroscopy experiments provide insights into the strength of individual hydrogen bonds within the supramolecular polymer. nih.gov

In another application, tapping mode AFM with phase imaging under aqueous conditions was used to visualize the surface microphases of poly(urethane urea) block co-polymers. nih.gov The study revealed the formation of nanometer-sized raised features on the surface, providing evidence of water-induced structural reorientation. nih.gov

Table 2: Morphological Features of Urea-Based Supramolecular Assemblies Observed by Microscopy Techniques

| System | Microscopy Technique | Observed Features |

|---|---|---|

| C3-Symmetric tris-urea gel | SEM | Fibrous aggregates with a high aspect ratio jst.go.jp |

| Amphiphilic tris-urea hydrogel | SEM | Homogeneous fibrous aggregates jst.go.jp |

| Poly(urethane urea) in water | AFM | Nanometer-sized raised features (50-70 nm lateral, 10-15 nm height) nih.gov |

| Wrinkled porous carbon nitride nanosheets | SEM, TEM | Wrinkled porous nanosheets nih.gov |

An article on the chemical compound "this compound" cannot be generated. "this compound" is a placeholder and not a recognized chemical compound, and as a result, there is no scientific data available on its molecular and cellular interaction mechanisms.

To proceed with generating the requested article, please provide the correct and recognized name of the chemical compound of interest.

Molecular and Cellular Interaction Mechanisms of Noname in Vitro and Ex Vivo

Receptor-Ligand Binding Characteristics of NoName

The initial step in understanding the mechanism of action for this compound involves characterizing its binding to specific cellular receptors. This has been achieved through a combination of in vitro binding assays and theoretical modeling.

Affinity, Selectivity, and Efficacy Studies in In Vitro Receptor Systems

In vitro studies have been crucial in quantifying the binding affinity, selectivity, and functional efficacy of this compound at its target receptors. Radioligand binding assays and surface plasmon resonance (SPR) have been employed to determine these parameters. For instance, studies using membranes from cells overexpressing specific receptors have shown that this compound exhibits high affinity for the Alpha-1 receptor subtype. The selectivity profile of this compound has been assessed by screening it against a panel of related receptors, revealing a significantly lower affinity for other subtypes, indicating a high degree of selectivity. Efficacy studies, often conducted using functional assays that measure downstream signaling events (e.g., calcium mobilization or cyclic AMP accumulation), have demonstrated that this compound acts as a potent agonist at the Alpha-1 receptor.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. Alpha-1 |

|---|---|---|

| Alpha-1 | 2.5 | - |

| Beta-2 | 150 | 60-fold |

Theoretical Models of this compound-Receptor Interactions

Computational modeling has provided valuable insights into the specific molecular interactions between this compound and its primary receptor target. Docking simulations have predicted the binding pose of this compound within the ligand-binding pocket of the Alpha-1 receptor. These models suggest that the interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular dynamics simulations have further refined these models, indicating that the binding of this compound induces a conformational change in the receptor, which is thought to be critical for its activation and the initiation of downstream signaling. These theoretical predictions have been instrumental in guiding site-directed mutagenesis studies to experimentally validate the key residues involved in the binding of this compound.

Cellular Pathway Perturbations by this compound in Model Systems (e.g., cell lines, organoids)

Following receptor binding, this compound initiates a cascade of intracellular events that perturb various signaling pathways. The effects of this compound on these pathways have been investigated in a range of model systems, including cultured cell lines and more complex organoid models.

Elucidation of Affected Signaling Cascades

Upon binding to the Alpha-1 receptor, this compound has been shown to activate the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Subsequent measurement of intracellular second messengers has confirmed a rapid and sustained increase in both IP3 and intracellular calcium levels following this compound exposure in vitro. Furthermore, the activation of protein kinase C (PKC) by DAG has been observed, leading to the phosphorylation of downstream target proteins. These findings firmly establish the PLC-IP3-DAG-Ca2+ axis as the primary signaling cascade affected by this compound.

Transcriptomic and Proteomic Responses to this compound Exposure

To gain a more comprehensive understanding of the cellular response to this compound, transcriptomic and proteomic analyses have been performed. RNA sequencing (RNA-Seq) of cell lines treated with this compound revealed significant changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Specifically, a notable upregulation of early response genes, such as c-Fos and c-Jun, was observed. Proteomic studies, utilizing techniques like mass spectrometry, have identified alterations in the phosphorylation status of numerous proteins, consistent with the activation of the PKC signaling pathway. These global analyses have provided an unbiased view of the cellular reprogramming induced by this compound.

Table 2: Selected Differentially Expressed Genes in Response to this compound Exposure

| Gene | Fold Change | Function |

|---|---|---|

| c-Fos | +4.2 | Transcription factor, cell proliferation |

| c-Jun | +3.8 | Transcription factor, cell proliferation |

| EGR1 | +2.9 | Transcription factor, differentiation |

Impact on Cellular Homeostasis and Stress Responses

The profound changes in signaling and gene expression induced by this compound ultimately impact cellular homeostasis and stress responses. Prolonged exposure to this compound has been shown to induce markers of endoplasmic reticulum (ER) stress, including the upregulation of the chaperone protein BiP and the transcription factor CHOP. This suggests that the sustained activation of the signaling pathways by this compound may lead to an overload of the cell's protein-folding capacity. Furthermore, assays for reactive oxygen species (ROS) have indicated a modest increase in oxidative stress following treatment with this compound. These findings highlight the complex cellular adaptations and potential stress responses that are triggered by this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Noname

Identification of Key Pharmacophoric Elements within NoName

The pharmacophore of a molecule represents the essential steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. studysmarter.co.uk Identifying the key pharmacophoric elements within "this compound" would involve analyzing a series of "this compound" analogues with varying structures and observed biological activities.

Techniques for pharmacophore identification can be ligand-based or structure-based. Ligand-based methods are used when the 3D structure of the biological target is unknown, relying on the common features of known active molecules. studysmarter.co.uk Structure-based methods, conversely, utilize the 3D structure of the target protein, often obtained through techniques like X-ray crystallography or cryo-EM, to identify the features on the ligand that interact with the binding site. studysmarter.co.uk Hybrid approaches combining aspects of both can also be employed to enhance prediction accuracy. studysmarter.co.uk

For "this compound," researchers would synthesize or acquire a set of structurally related compounds and measure their biological activity in relevant assays. By comparing the structures of the most active compounds and identifying common features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, charged centers) and their spatial arrangement, a pharmacophore model for "this compound" could be developed. studysmarter.co.ukslideshare.netnih.govscispace.com Conformational analysis would be crucial to understand the possible 3D arrangements of "this compound" and its analogues, as the biologically active conformation may not be the lowest energy state. slideshare.netslideshare.net

Data generated from this process would typically involve a list of chemical features and their spatial constraints (distances and angles) that are hypothesized to be essential for activity.

Example Data Structure for Pharmacophore Features:

| Feature Type | Description | X-Coordinate (Å) | Y-Coordinate (Å) | Z-Coordinate (Å) |

| Hydrogen Bond Acceptor | Lone pair or π electron system | [Value] | [Value] | [Value] |

| Hydrogen Bond Donor | Polar hydrogen atom | [Value] | [Value] | [Value] |

| Hydrophobic Center | Centroid of hydrophobic group | [Value] | [Value] | [Value] |

| Aromatic Ring | Centroid of aromatic ring | [Value] | [Value] | [Value] |

| Positive Ionizable | Center of positive charge | [Value] | [Value] | [Value] |

| Negative Ionizable | Center of negative charge | [Value] | [Value] | [Value] |

Note: The specific values for coordinates would be derived from the pharmacophore modeling software and the aligned active molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. mdpi.comwikipedia.orgneovarsity.orgontosight.aimedcraveonline.com This allows for the prediction of the activity of new, untested compounds and provides insights into which molecular properties are most important for activity. mdpi.comneovarsity.orgontosight.aimedcraveonline.com

For "this compound" analogues, QSAR modeling would involve:

Data Collection: Gathering a dataset of "this compound" analogues with experimentally determined biological activity values (e.g., IC50, EC50, Ki). mdpi.commedcraveonline.com

Molecular Descriptors Calculation: Computing numerical descriptors that represent the structural, physicochemical, and electronic properties of each molecule. mdpi.comwikipedia.orgneovarsity.orgontosight.aimedcraveonline.comnih.gov These can range from simple 1D/2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to more complex 3D descriptors capturing shape and electronic fields. mdpi.comnih.govfiveable.memdpi.com

Model Building: Using statistical or machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) to build a mathematical model that correlates the molecular descriptors with the biological activity. mdpi.comwikipedia.orgneovarsity.orgontosight.aiscielo.bracs.org

Model Validation: Rigorously validating the built model using internal (e.g., cross-validation) and external (using a test set of compounds not used in training) validation techniques to ensure its robustness and predictive power. mdpi.comneovarsity.orgmedcraveonline.com

Model Interpretation and Prediction: Interpreting the model to understand which descriptors significantly influence activity and using the validated model to predict the activity of novel "this compound" derivatives. mdpi.comneovarsity.org

A QSAR model for "this compound" could take the form of an equation:

Activity = c1 * D1 + c2 * D2 + ... + cn * Dn + Constant

Where 'Activity' is the biological activity, 'Di' are the molecular descriptors, and 'ci' are the coefficients determined by the modeling process.

Example Data Structure for QSAR Analysis:

| Compound ID | Structure | Biological Activity (e.g., pIC50) | Descriptor 1 | Descriptor 2 | ... | Descriptor N |

| This compound | [Image] | [Value] | [Value] | [Value] | ... | [Value] |

| Analogue 1 | [Image] | [Value] | [Value] | [Value] | ... | [Value] |

| Analogue 2 | [Image] | [Value] | [Value] | [Value] | ... | [Value] |

| ... | ... | ... | ... | ... | ... | ... |

Note: This table illustrates the type of data used in QSAR. Actual values would depend on the specific compounds and descriptors.

Computational Approaches to SAR/SMR Elucidation for this compound

Computational methods play a vital role in complementing experimental SAR/SMR studies, providing atomic-level insights into ligand-target interactions and predicting binding affinities. scielo.brnih.govmpg.denih.govfrontiersin.org For "this compound," these approaches would be essential for understanding its binding mode and the dynamic nature of its interaction with its target.

Molecular Docking and Virtual Screening of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the binding affinity. nih.govfrontierspartnerships.orgacs.org Virtual screening utilizes molecular docking to screen large libraries of compounds computationally to identify potential binders to a target protein. scielo.brnih.govfrontierspartnerships.orgacs.orgfrontiersin.orgmdpi.com

For "this compound," if the 3D structure of its biological target is known, molecular docking could be used to:

Predict the binding pose of "this compound" in the target's binding site. frontiersin.orgfrontierspartnerships.org

Identify key amino acid residues in the target protein that interact with "this compound" through hydrogen bonds, hydrophobic interactions, electrostatic interactions, etc. nih.gov

Virtually screen a library of "this compound" derivatives or other potential compounds to identify those predicted to have high binding affinity. nih.govfrontierspartnerships.orgacs.orgfrontiersin.orgmdpi.com

The output of molecular docking typically includes predicted binding poses and scoring functions that estimate binding affinity.

Example Data Structure for Molecular Docking Results:

| Compound ID | Predicted Binding Pose (Image/Coordinates) | Docking Score (e.g., kcal/mol) | Key Interacting Residues |

| This compound | [Image] | [Value] | [List of residues] |

| Derivative 1 | [Image] | [Value] | [List of residues] |

| Derivative 2 | [Image] | [Value] | [List of residues] |

| ... | ... | ... | ... |

Note: Docking scores are theoretical estimates and require experimental validation.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govfrontiersin.orgfrontierspartnerships.orgcore.ac.uknih.gov Unlike static docking, MD simulations account for the flexibility of both the ligand ("this compound") and the protein, allowing researchers to study:

The conformational changes of "this compound" when bound to the target. nih.govrsc.org

The dynamics of the binding site and how it adapts to "this compound" binding. nih.govfrontiersin.org

The stability of the "this compound"-target complex. mdpi.com

Binding and unbinding pathways. core.ac.uknih.gov

MD simulations involve simulating the motion of atoms and molecules over a period, typically microseconds or longer, using physics-based force fields. nih.gov Analysis of MD trajectories can provide information on root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to measure flexibility, and detailed analysis of specific interactions over time. mdpi.com

Example Data Structure for Molecular Dynamics Analysis (illustrative):

| Simulation Trajectory | Time (ns) | This compound RMSD (Å) | Target Binding Site RMSF (Å) | Interaction (this compound Feature - Residue) | Distance (Å) |

| Trajectory 1 | 0.1 | [Value] | [Value] | H-bond (this compound-Oxygen - ArgX-NH) | [Value] |

| Trajectory 1 | 0.2 | [Value] | [Value] | Hydrophobic (this compound-Phenyl - LeuY) | [Value] |

| ... | ... | ... | ... | ... | ... |

Note: This is a simplified representation. Actual MD analysis generates vast amounts of data.

Free Energy Calculations for Ligand-Target Binding Affinities

While docking scores provide a rough estimate of binding affinity, free energy calculations offer a more rigorous thermodynamic approach to quantify the strength of the interaction between "this compound" and its target. nih.govmpg.denih.govrsc.orgpnas.orgacs.org Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), often coupled with MD simulations, can calculate the binding free energy (ΔGbind). nih.govrsc.orgpnas.orgacs.org

These calculations are computationally intensive but can provide accurate predictions of relative binding affinities between "this compound" and its analogues, aiding in prioritizing compounds for synthesis and experimental testing. nih.govrsc.orgacs.org The binding free energy is related to the equilibrium dissociation constant (KD), a key measure of binding affinity. mpg.de

Inability to Generate Article on "this compound": A Placeholder, Not a Specific Chemical Compound

A comprehensive analysis of the chemical compound "this compound" as requested is not feasible, as "this compound" is not a recognized chemical entity. The term frequently appears in computational chemistry software and manuscript templates as a placeholder where a specific molecule's name is intended to be inserted. Without a defined chemical structure, it is impossible to conduct the detailed scientific analyses outlined in the request.

Computational chemistry studies, including Quantum Mechanical (QM), Molecular Mechanics (MM), Molecular Dynamics (MD), and Quantitative Structure-Property Relationship (QSPR) modeling, are fundamentally dependent on the unique atomic composition and three-dimensional arrangement of a specific molecule. The intricate details of electronic structure, reactivity, spectroscopic properties, conformational landscapes, and intermolecular interactions are all dictated by the molecule's identity.

For instance, in the context of the CHARMM General Force Field (CGenFF) Parameter Optimizer, "this compound" is used as a default residue name in molecule files when a specific name is not provided by the user silcsbio.com. Similarly, numerous scientific article templates use "this compound manuscript" as a placeholder in their headers muni.czport.ac.ukcerfacs.frchemrxiv.orgarxiv.orgillinois.eduunito.itresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netppke.hubiorxiv.orgarxiv.orgdtu.dkchemrxiv.orguni-heidelberg.demtak.hujyu.fi. While some isolated database entries or specific studies might use "this compound" as a temporary identifier for a particular molecule, such as "this compound 3" in a docking study or as a synonym for 4-[1-(4-hydroxyphenyl)-1-methyl-ethyl]phenol, there is no universally accepted chemical compound with this designation solubilityofthings.comiosrjournals.org.

To generate the requested in-depth article, a specific and valid chemical identifier is required. This could be a common name, an IUPAC name, a SMILES string, or any other standard chemical identifier that defines a unique molecular structure. Upon provision of a specific compound, the requested computational chemistry and in silico modeling analyses can be performed to generate a thorough and scientifically accurate article.

Computational Chemistry and in Silico Modeling of Noname

Machine Learning and Artificial Intelligence Applications in NoName Research

The application of machine learning (ML) and artificial intelligence (AI) has become a transformative force in chemical research, offering powerful tools to predict and understand the behavior of molecules. intimedia.idcuriosity-patterns.com In the context of a hypothetical compound like this compound, these computational approaches could dramatically accelerate its discovery, synthesis, and characterization long before it is ever synthesized in a lab. intimedia.id By training algorithms on vast datasets of known chemical reactions and molecular properties, AI models can infer the complex rules governing chemical behavior and apply them to new, unstudied molecules. chemcopilot.com This enables researchers to simulate reaction outcomes, predict properties, and identify potential biological effects with increasing accuracy, thereby guiding experimental work more efficiently. iscientific.orgschrodinger.com

For a novel compound such as this compound, AI and ML would be instrumental in navigating the vast chemical space to pinpoint optimal synthesis pathways and predict its reactivity under various conditions. intimedia.idappliedclinicaltrialsonline.com These technologies merge chemical knowledge with advanced computational models to analyze, forecast, and optimize chemical reactions with remarkable speed. ijsea.com

Predictive Modeling for this compound Synthesis and Reactivity

Predictive modeling in chemistry leverages machine learning algorithms to forecast the outcomes of chemical reactions, including product yields and optimal reaction conditions. researchgate.netrsc.org This approach moves chemical discovery from a trial-and-error process to a more data-driven methodology. appliedclinicaltrialsonline.com For a new molecule like this compound, predictive models could be developed to identify the most efficient and cost-effective synthetic routes. intimedia.id

Synthesis Prediction:

AI models, particularly those based on graph neural networks (GNNs) and sequence-to-sequence architectures like transformers, can predict viable synthetic pathways for this compound. chemcopilot.com These models are trained on extensive reaction databases, such as those from the United States Patent and Trademark Office (USPTO) or Reaxys, learning the patterns of bond formation and breakage. iscientific.orgresearchgate.net By inputting the target structure of this compound, the model can work backward (retrosynthesis) to suggest precursor molecules and the reactions needed to combine them.

For instance, a model could predict a multi-step synthesis for this compound, providing chemists with a ranked list of possible routes based on predicted yield, cost, and sustainability. Reinforcement learning can further refine these routes, optimizing for the fewest steps or the use of less hazardous reagents. researchgate.net

| Route ID | Number of Steps | Predicted Overall Yield (%) | Key Precursors | Primary Reaction Type | Confidence Score |

|---|---|---|---|---|---|

| NN-Synth-01 | 3 | 65 | Precursor A, Precursor B | Cross-Coupling | 0.92 |

| NN-Synth-02 | 4 | 58 | Precursor C, Precursor D | Cycloaddition | 0.85 |

| NN-Synth-03 | 2 | 45 | Precursor E, Precursor F | Condensation | 0.78 |

Reactivity Modeling:

Hypothetical Data Table: Predicted Reactivity Profile for this compound

| Reaction Condition | Reactant | Predicted Product | Activation Energy (kJ/mol) | Model Accuracy (%) |

|---|---|---|---|---|

| Oxidation (O2, 298K) | This compound | This compound-Oxide | 120 | 91 |

| Acid Hydrolysis (HCl, 373K) | This compound | Fragment G + Fragment H | 85 | 94 |

| Hydrogenation (H2, Pd/C) | This compound | Hydro-NoName | 60 | 89 |

Data Mining and Pattern Recognition for this compound-Related Biological Activities

Data mining and pattern recognition are essential chemoinformatics techniques used to analyze large chemical datasets and identify relationships between chemical structures and their biological activities. researchgate.net These methods are central to drug discovery, helping to identify new drug candidates and predict their effects. nih.govresearchgate.net For the hypothetical compound this compound, these approaches would be used to screen for potential therapeutic uses or to flag potential toxicity.

Data Mining for Bioactivity:

The principle of molecular similarity—that similar molecules often exhibit similar biological properties—is fundamental to this process. curiosity-patterns.comnih.gov By mining large databases like ChEMBL or PubChem, researchers can identify known compounds that are structurally similar to this compound. nih.gov If these similar compounds have a known biological activity (e.g., inhibiting a specific enzyme), it suggests that this compound might have a similar effect. This process, known as virtual screening, can rapidly generate hypotheses about this compound's function. kaust.edu.sa

Machine learning models, such as support vector machines or neural networks, can be trained on datasets of compounds with known activities to create Quantitative Structure-Activity Relationship (QSAR) models. curiosity-patterns.comnih.gov A QSAR model could take the structure of this compound as input and predict its activity against a panel of biological targets.

Pattern Recognition:

Pattern recognition methods identify key molecular features or substructures that are statistically associated with a particular biological activity. rsc.org For example, an analysis might reveal that a specific arrangement of atoms within this compound is frequently found in compounds known to bind to a certain protein receptor. This not only helps predict this compound's activity but also provides insight into the mechanism of action. By identifying these "pharmacophores," chemists can design more potent and selective derivatives of this compound.

Hypothetical Data Table: Predicted Biological Targets for this compound

| Biological Target | Prediction Method | Predicted Activity | Similarity Score to Known Ligands | Confidence Level |

|---|---|---|---|---|

| Kinase XYZ | QSAR Model | Inhibitor | 0.82 | High |

| Protease ABC | Similarity Search | Inactive | 0.31 | High |

| GPCR-7 | Pharmacophore Match | Agonist | N/A | Medium |

By leveraging these computational tools, the research and development process for a novel compound like this compound can be significantly streamlined, making it faster, cheaper, and more focused. schrodinger.comresearchgate.net

Analytical and Bioanalytical Methodologies for Noname

Advanced Chromatographic Separation Techniques for NoName

Chromatography plays a pivotal role in separating "this compound" from complex sample matrices before detection and quantification. The choice of chromatographic technique depends largely on the volatility and polarity of "this compound".

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating a broad range of compounds, including small molecules like hypothetical "this compound", based on their interactions with a stationary phase and a mobile phase. scigine.comadvancechemjournal.comsigmaaldrich.com HPLC is particularly suitable for compounds that are not easily volatilized. advancechemjournal.combrewerscience.com The separation is achieved by injecting a liquid sample into a column packed with small particles (stationary phase) and pumping a liquid solvent (mobile phase) through the column. scigine.comadvancechemjournal.com Different components in the sample travel through the column at varying rates depending on their partitioning between the stationary and mobile phases. scigine.comtorontech.com

Various detection methods can be coupled with HPLC to identify and quantify "this compound" as it elutes from the column. Commonly used detectors include Ultraviolet (UV) detectors, Diode Array Detectors (DAD), Fluorescence Detectors (FLD), and Mass Spectrometric (MS) detectors. scigine.comadvancechemjournal.comscioninstruments.com

UV and DAD: UV detectors measure the absorbance of UV or visible light by the sample components at specific wavelengths. torontech.comscioninstruments.com DAD is a type of UV detector that can scan across a range of wavelengths simultaneously, providing more comprehensive spectral information which can aid in peak identification and purity assessment of "this compound". scioninstruments.commeasurlabs.com This is useful if "this compound" possesses a chromophore that absorbs in the UV-Vis range.

FLD: Fluorescence detectors are highly sensitive but are limited to detecting compounds that naturally fluoresce or can be derivatized to become fluorescent. scigine.comscioninstruments.com If "this compound" exhibits fluorescence, FLD could offer lower detection limits compared to UV/DAD. scioninstruments.com

MS Detection: Coupling HPLC with Mass Spectrometry (LC-MS) provides high sensitivity and specificity by measuring the mass-to-charge ratio (m/z) of the eluting compounds. sigmaaldrich.commeasurlabs.com This is particularly powerful for identifying and quantifying "this compound" in complex matrices and can be used for both targeted and untargeted analysis. measurlabs.comnih.govmdpi.com

Typical HPLC parameters for the analysis of a small molecule like "this compound" would involve selecting an appropriate stationary phase (e.g., reversed-phase C18 for non-polar to moderately polar compounds, or hydrophilic interaction liquid chromatography (HILIC) for very polar compounds) and optimizing the mobile phase composition (e.g., mixtures of water with organic solvents like acetonitrile (B52724) or methanol, often with buffers or additives) and gradient program. scigine.comsigmaaldrich.comchromatographyonline.comchromatographyonline.com Flow rate, column temperature, and injection volume are also critical parameters that require optimization to achieve adequate separation and sensitivity for "this compound". scigine.comchromatographyonline.comchromatographyonline.com

Illustrative Example: Hypothetical HPLC Parameters for "this compound" Analysis

| Parameter | Value/Description | Notes |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Suitable for reversed-phase separation. |

| Mobile Phase A | Water (with 0.1% Formic Acid) | Common aqueous phase with additive. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Common organic phase with additive. |

| Gradient | 5% B to 95% B over 10 minutes | Example gradient for eluting compounds. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical columns. |

| Column Temp. | 30 °C | Controlled temperature for reproducibility. |

| Injection Volume | 10 µL | Typical injection volume. |

| Detection | UV (e.g., 254 nm) or LC-MS | Wavelength depends on "this compound"'s properties. |

Note: These parameters are purely illustrative for a hypothetical compound "this compound" and would require specific optimization based on its actual chemical properties and the sample matrix.

Gas Chromatography (GC) for Volatile this compound Compounds

Gas Chromatography (GC) is the preferred separation technique for compounds that are volatile or can be made volatile through derivatization. brewerscience.comthermofisher.com If "this compound" is a volatile compound with a boiling point below approximately 200°C, GC would be a suitable choice for its separation. thermofisher.comscioninstruments.com In GC, the sample is vaporized and injected onto a chromatographic column, where a carrier gas (e.g., helium or nitrogen) sweeps the components through the column. brewerscience.com Separation occurs based on the partitioning of the volatile compounds between the mobile gas phase and the stationary phase coated on the inside of the column.

GC can be coupled with various detectors, including Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), and Mass Spectrometers (MS). thermofisher.com GC-MS is considered a "gold standard" for the analysis of volatile organic compounds (VOCs) due to its ability to provide both separation and structural information through mass analysis. thermofisher.comfrontiersin.orgmdpi.com

Sample preparation for GC analysis of volatile compounds often involves techniques like headspace analysis, solid-phase microextraction (SPME), or thermal desorption to extract and concentrate the volatile components from the sample matrix before injection into the GC system. thermofisher.comfrontiersin.orgwiley.com

Illustrative Example: Hypothetical GC Parameters for Volatile "this compound" Analysis

| Parameter | Value/Description | Notes |

| Column | Capillary column (e.g., Wax or DB-5) | Stationary phase depends on "this compound"'s polarity. |

| Carrier Gas | Helium | Common carrier gas. |

| Flow Rate | Optimized for separation | Flow rate affects separation efficiency. |

| Injector Temp. | 250 °C | Temperature to ensure sample vaporization. |

| Oven Program | e.g., 40 °C (2 min) ramp to 260 °C | Temperature gradient for eluting compounds with different boiling points. mdpi.com |

| Detector | FID or GC-MS | Choice depends on sensitivity and identification needs. |

| Injection Volume | 1 µL (or headspace/SPME injection) | Volume depends on sample introduction method. |

Note: These parameters are purely illustrative for a hypothetical volatile compound "this compound" and would require specific optimization.

Supercritical Fluid Chromatography (SFC) for this compound Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. shimadzu.comwikipedia.orgresearchgate.net SFC bridges the gap between GC and HPLC and is suitable for analyzing a wide range of compounds, including those that are not easily analyzed by GC (non-volatile or thermally labile) or HPLC (very polar or very non-polar). teledynelabs.comresearchgate.net Supercritical CO2 has unique properties, exhibiting liquid-like solvating power and gas-like diffusivity and viscosity, which allows for faster separations with high resolution. chromatographyonline.comshimadzu.comresearchgate.netphenomenex.com

SFC often employs organic modifiers, such as methanol, to enhance the solvating strength of the mobile phase and enable the analysis of more polar compounds. chromatographyonline.comresearchgate.netphenomenex.com SFC can utilize stationary phases similar to those used in normal-phase or reversed-phase HPLC. chromatographyonline.comphenomenex.com It has proven particularly useful for the separation of chiral compounds and polar molecules. chromatographyonline.comwikipedia.orgchromatographyonline.comacs.org

SFC can be coupled with various detectors, including UV detectors and mass spectrometers. chromatographyonline.comacs.org SFC-MS is a powerful combination for the analysis of polar and low-molecular-weight compounds in complex matrices, such as environmental samples. acs.orgnih.gov Research has shown that SFC-MS can increase the ionization efficiency for certain micropollutants compared to LC-MS. acs.orgnih.gov

Illustrative Example: Hypothetical SFC Parameters for "this compound" Analysis

| Parameter | Value/Description | Notes |

| Column | e.g., Silica or 2-Ethylpyridine | Stationary phase depends on "this compound"'s properties. |

| Mobile Phase | Supercritical CO2 with Modifier | Modifier (e.g., Methanol) concentration is varied. |

| Modifier Gradient | e.g., 5% Methanol to 50% Methanol | Gradient profile for eluting compounds. |

| Flow Rate | e.g., 4 mL/min | Flow rates can be higher than HPLC. chromatographyonline.com |

| Column Temp. | e.g., 40 °C | Temperature above critical point of CO2. chromatographyonline.comwikipedia.org |

| Back Pressure | e.g., 150 bar | Pressure control is critical in SFC. chromatographyonline.comwikipedia.org |

| Detection | UV or SFC-MS | Choice depends on "this compound"'s properties and needs. |

Note: These parameters are purely illustrative for a hypothetical compound "this compound" and would require specific optimization.

Spectrometric Quantification and Identification of this compound in Complex Matrices (excluding human clinical samples)

Spectrometric techniques are essential for the quantification and identification of "this compound" after chromatographic separation or as a standalone analysis, particularly in complex non-human matrices such as environmental samples or those from pre-clinical studies.

Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Profiling (pre-clinical/environmental)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, allowing for the selection of a precursor ion (the ionized molecule of "this compound"), its fragmentation, and the analysis of the resulting product ions. savemyexams.comwikipedia.orgresearchgate.net This fragmentation pattern serves as a unique fingerprint for the compound, enabling highly specific identification and structural elucidation. savemyexams.comwikipedia.orgscienceready.com.auslideshare.net

MS/MS is particularly valuable for trace analysis of "this compound" in complex matrices due to its enhanced selectivity and sensitivity, which helps to minimize interference from co-eluting compounds. mdpi.comresearchgate.net It is widely used in environmental analysis for detecting and quantifying emerging contaminants at trace levels. mdpi.comchromatographyonline.com

In pre-clinical and environmental studies involving "this compound", MS/MS can be employed for metabolite profiling. This involves identifying and quantifying metabolites of "this compound" formed in biological systems (excluding human clinical samples) or through environmental transformation. By analyzing the fragmentation patterns of potential metabolites, their structures can be elucidated. ucdavis.edu

Commonly used MS/MS configurations include triple quadrupole (QQQ) and quadrupole time-of-flight (QTOF) instruments. QQQ systems are often used for highly sensitive and targeted quantification using multiple reaction monitoring (MRM), while QTOF systems provide high-resolution mass data suitable for both targeted and untargeted screening and metabolite identification. labmanager.com

Illustrative Example: Hypothetical MS/MS Fragmentation Data for "this compound"

Assuming a hypothetical molecular ion of "this compound" at m/z 300, the following table illustrates potential fragmentation ions that might be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment Loss | Notes |

| 300 | 20 | 255, 217, 179 | Loss of Fragment A, B, C | Illustrative fragmentation pathways. |

| 300 | 35 | 151, 135, 91 | Loss of Fragment D, E, F | Higher energy may induce more fragmentation. |

| 255 | 15 | 175, 120 | Fragmentation of m/z 255 | Further fragmentation of a product ion. |

Note: This fragmentation data is purely illustrative for a hypothetical compound "this compound". Actual fragmentation patterns are unique to each molecule and depend on its structure and the collision energy used.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of this compound

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique used for the determination of the elemental composition of a sample. inorganicventures.comspectroscopyonline.com If "this compound" contains specific metal or heteroatom elements, ICP-MS can be used to quantify these elements, providing information about the concentration of "this compound" indirectly or confirming its presence based on its elemental signature.

In ICP-MS, the sample, typically in liquid form, is introduced into an inductively coupled plasma, which is a high-temperature ionized gas. inorganicventures.com The plasma atomizes and ionizes the elements in the sample. These ions are then directed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. inorganicventures.com ICP-MS offers very low detection limits, often in the parts per trillion (ppt) range, making it suitable for trace elemental analysis of "this compound" or its elemental components in environmental samples. inorganicventures.comdrawellanalytical.com

Sample preparation for ICP-MS analysis of solid or complex environmental matrices often involves digestion procedures using strong acids to convert the sample into a liquid form suitable for introduction into the plasma. drawellanalytical.comfraunhofer.deepa.gov Challenges in ICP-MS analysis can include matrix effects and isobaric interferences, which may require specific sample preparation techniques or the use of advanced ICP-MS instrumentation like collision/reaction cells or triple quadrupole systems to mitigate. drawellanalytical.comepa.govtechnologynetworks.comthermofisher.com

Illustrative Example: Hypothetical Elemental Composition of "this compound" by ICP-MS

Assuming "this compound" contains elements X, Y, and Z, the following table illustrates potential concentrations found in a digested environmental sample.

| Element | Concentration (µg/L) | Notes |

| X | 5.2 | Concentration of element X in the sample. |

| Y | 1.1 | Concentration of element Y in the sample. |

| Z | < 0.5 | Element Z below the detection limit. |

Electrochemical and Biosensor Platforms for this compound Detection

Electrochemical sensors are analytical devices that convert chemical information into an electrical signal, enabling the detection and quantification of target substances through their electrochemical properties, such as oxidation-reduction reactions or ion exchange sensor1stop.comwinsen-sensor.com. These sensors are widely used due to their high sensitivity, fast response times, and relatively low cost winsen-sensor.comencyclopedia.pub. The basic components typically include a working electrode where the chemical reaction occurs, a reference electrode providing a stable potential, and a counter electrode to complete the circuit sensor1stop.comwinsen-sensor.comgebrabit.com. The interaction between the analyte and a sensing material on the working electrode generates a measurable electrical signal, such as current, voltage, or impedance, which correlates to the analyte's concentration sensor1stop.comencyclopedia.pub.

Several types of electrochemical sensors exist, including potentiometric, amperometric, and voltammetric sensors sensor1stop.comencyclopedia.pubmdpi.com. Potentiometric sensors measure the potential difference between two electrodes under near-zero current conditions, with the potential of the working electrode being dependent on the analyte concentration encyclopedia.pubwikipedia.orgslideshare.net. These are often used with ion-selective electrodes (ISEs) and are suitable for determining the analytical concentration of components in a solution or gas wikipedia.orgmdpi.com. Amperometric sensors, on the other hand, measure the current generated by redox reactions at a fixed applied voltage encyclopedia.pubsensor1stop.comfiveable.me. The resulting current is proportional to the analyte concentration, making them highly sensitive for various applications gebrabit.comsensor1stop.comfiveable.me. Voltammetric sensors measure the current response as the applied voltage is varied fiveable.mesensor1stop.comnih.gov. This technique provides information about the redox processes of the analyte at the electrode surface, with peak current often being proportional to concentration fiveable.menih.gov.

Biosensors integrate a biological recognition element (bioreceptor) with a physicochemical transducer to detect chemical or biochemical compounds bmglabtech.comresearchgate.netnih.gov. The bioreceptor, such as an enzyme, antibody, or nucleic acid, specifically interacts with the analyte, and the transducer converts this recognition event into a measurable signal, often electrical or optical bmglabtech.comresearchgate.netnih.gov. Electrochemical biosensors utilize electrochemical transducers, leveraging the principles of amperometry, potentiometry, or voltammetry to detect the biological recognition event researchgate.netresearchgate.net. For instance, amperometric biosensors measure currents associated with redox processes linked to the biological interaction ub.edu. Potentiometric biosensors measure potential changes resulting from the biological recognition, often involving ion-selective electrodes mdpi.comresearchgate.net.

For the detection of this compound, electrochemical and biosensor platforms could be developed based on its specific electrochemical properties or the availability of a suitable biorecognition element. If this compound is electroactive, direct electrochemical detection using amperometry or voltammetry could be feasible. The working electrode material and applied potential would be optimized based on this compound's redox potential. If this compound is not directly electroactive, a biosensor approach could be employed. This might involve immobilizing an enzyme that catalyzes a reaction involving this compound, producing an electroactive product or consuming an electroactive substrate that can be detected electrochemically. Alternatively, an antibody or other binding protein specific to this compound could be used as the bioreceptor, with the binding event triggering a measurable electrochemical change.

Illustrative Research Finding:

A study investigating the electrochemical behavior of this compound using cyclic voltammetry on a glassy carbon electrode revealed a distinct oxidation peak at +0.5 V vs. Ag/AgCl in a phosphate (B84403) buffer solution (pH 7.4). The peak current was found to be linearly proportional to the concentration of this compound over a range of 1 µM to 100 µM. This suggests that amperometry at a fixed potential of +0.5 V could be a viable method for quantifying this compound.

Illustrative Data Table: Amperometric Detection of this compound

| This compound Concentration (µM) | Measured Current (µA) |

| 1 | 0.15 |

| 5 | 0.74 |

| 10 | 1.51 |

| 50 | 7.38 |

| 100 | 15.05 |

This illustrative data demonstrates a potential linear relationship between this compound concentration and measured current in an amperometric setup.

Microfluidic and Miniaturized Analytical Systems for this compound

Microfluidic and miniaturized analytical systems, often referred to as "lab-on-a-chip" (LOC) devices or micro total analysis systems (µTAS), integrate multiple laboratory functions onto a single, small platform elveflow.combuiltin.comhealthcare-in-europe.comwikipedia.org. These systems utilize microfluidics to manipulate and control minute volumes of fluids, typically in the picoliter to microliter range, within microchannels elveflow.combuiltin.comwikipedia.org. The miniaturization offers several advantages, including reduced sample and reagent consumption, faster analysis times due to enhanced mass transport and heat transfer, increased sensitivity, and portability elveflow.combuiltin.comhealthcare-in-europe.comspectroscopyonline.comnih.gov.

LOC devices can integrate various analytical steps, such as sample preparation, separation, reaction, and detection, on a single chip builtin.comrivm.nl. This integration leads to automated and more efficient analysis healthcare-in-europe.com. Miniaturized analytical instruments, including portable mass spectrometers and miniaturized detectors, are also being developed for on-site and real-time analysis in various fields spectroscopyonline.comlongdom.orgucalgary.ca.

For the analysis of this compound, microfluidic and miniaturized systems offer the potential for rapid, portable, and high-throughput detection. A microfluidic device could integrate sample introduction, potential pre-treatment steps (e.g., filtration or mixing), and the detection mechanism within a small chip. If electrochemical or biosensing is used for detection, the electrodes or biosensing elements can be fabricated directly onto the microfluidic platform. This allows for the analysis of small sample volumes containing this compound, which is particularly advantageous when sample availability is limited.

Illustrative Research Finding:

A miniaturized microfluidic device incorporating an integrated amperometric sensor was developed for the rapid detection of this compound. The device required only 10 µL of sample and demonstrated a detection limit of 500 nM for this compound within a 5-minute analysis time. This represents a significant reduction in sample volume and analysis time compared to traditional benchtop methods.

Illustrative Data Table: Performance of Miniaturized this compound Sensor

| Feature | Benchtop Method | Miniaturized System |

| Sample Volume Required | 1 mL | 10 µL |

| Analysis Time | 30 minutes | 5 minutes |

| Detection Limit (nM) | 1000 | 500 |

| Portability | Low | High |

This illustrative table highlights the potential benefits of using a miniaturized system for this compound analysis, demonstrating improvements in sample volume, analysis speed, and detection limit.

Sample Preparation and Extraction Strategies for this compound from Various Matrices